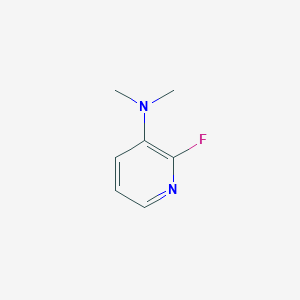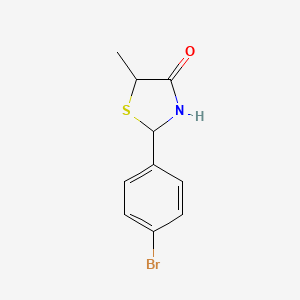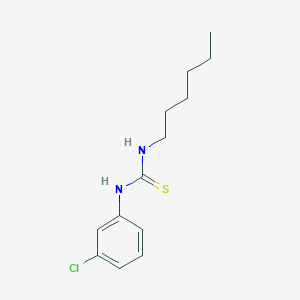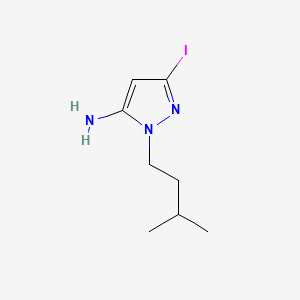![molecular formula C21H19N3O5 B12457956 2-Cyano-3-[3-ethoxy-4-hydroxy-5-(2-propen-1-yl)phenyl]-N-(3-nitrophenyl)-2-propenamide CAS No. 732254-60-3](/img/structure/B12457956.png)
2-Cyano-3-[3-ethoxy-4-hydroxy-5-(2-propen-1-yl)phenyl]-N-(3-nitrophenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes cyano, ethoxy, hydroxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide involves interactions with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The hydroxy and nitrophenyl groups can participate in hydrogen bonding and π-π interactions, respectively, affecting the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-[3-methoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide: Similar structure with a methoxy group instead of an ethoxy group.
(2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(4-nitrophenyl)prop-2-enamide: Similar structure with the nitro group in a different position.
Uniqueness
The unique combination of functional groups in (2E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]-N-(3-nitrophenyl)prop-2-enamide provides distinct reactivity and potential applications compared to its similar compounds. The presence of both electron-withdrawing and electron-donating groups allows for versatile chemical transformations and interactions.
Properties
CAS No. |
732254-60-3 |
|---|---|
Molecular Formula |
C21H19N3O5 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-cyano-3-(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)-N-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C21H19N3O5/c1-3-6-15-9-14(11-19(20(15)25)29-4-2)10-16(13-22)21(26)23-17-7-5-8-18(12-17)24(27)28/h3,5,7-12,25H,1,4,6H2,2H3,(H,23,26) |
InChI Key |
DZRQXQZRRGFVCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12457885.png)
![3-chloro-6-methoxy-N'-[(4-nitrophenyl)carbonyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B12457888.png)


![3,3-dimethyl-11-(3-nitrophenyl)-7-(phenylcarbonyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12457894.png)
![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pentanediamide](/img/structure/B12457908.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide](/img/structure/B12457909.png)
![N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B12457910.png)

![4-{[(4-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12457932.png)

![3-[3-Chloro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12457938.png)
![2-phenoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12457951.png)
![4-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]aminobenzoic acid](/img/structure/B12457954.png)
